molecular formula C17H15N3S B2406614 (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole CAS No. 1502825-86-6

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole

Cat. No.: B2406614
CAS No.: 1502825-86-6
M. Wt: 293.39
InChI Key: FZEAVIFAHPIVOS-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole is a synthetic organic compound based on the 1,3-thiazole scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its prevalence in biologically active molecules . This compound is of significant interest in antimicrobial research, particularly in the development of novel antifungal agents. Structurally related 4-phenyl-1,3-thiazole derivatives bearing a hydrazinyl group at the C2 position have demonstrated potent in vitro inhibitory activity against pathogenic Candida species, including C. albicans, with some analogs exhibiting Minimum Inhibitory Concentration (MIC) values lower than the reference drug fluconazole . The anti-Candida activity of such compounds is supported by molecular docking studies suggesting that their mechanism of action may involve the inhibition of the fungal enzyme lanosterol C14α-demethylase (CYP51), a key target in ergosterol biosynthesis . Furthermore, studies on a very similar (4-phenyl-1,3-thiazol-2-yl)hydrazine compound indicate that its fungicidal activity may be mediated through the induction of oxidative stress, leading to the accumulation of reactive oxygen species (ROS) and subsequent cellular damage in fungal cells . The 1,3-thiazole ring is readily accessible via classic synthetic routes such as the Hantzsch thiazole synthesis, which involves the condensation of α-halocarbonyl compounds with thioamides or thiourea derivatives . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-phenyl-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13(14-8-4-2-5-9-14)19-20-17-18-16(12-21-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,20)/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEAVIFAHPIVOS-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole typically involves the condensation reaction between 4-phenylthiazol-2-amine and 1-phenylethylidenehydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of thiazole compounds can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6gE. coli12 µg/mL
6gS. aureus10 µg/mL
6gP. aeruginosa15 µg/mL

These results suggest that the thiazole structure enhances antimicrobial efficacy, making it a candidate for developing new antibiotics.

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies indicate that it may induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic mechanisms. This dual action suggests potential for therapeutic applications in oncology.

Mechanism of Action :

  • Induction of oxidative stress leading to DNA damage.
  • Up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins.
  • Activation of caspase pathways, promoting cell death .

Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, compounds similar to (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole have been evaluated for their ability to inhibit acetylcholinesterase (AChE). This inhibition is crucial since AChE breaks down acetylcholine, and its inhibition can help increase acetylcholine levels in the brain.

Table 2: AChE Inhibition Data

CompoundIC50 Value (µM)
3i2.7

This suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .

Industrial Applications

Beyond medicinal uses, (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole has applications in:

  • Dyes and Biocides : The thiazole structure is often utilized in the synthesis of dyes.
  • Chemical Intermediates : It serves as a building block for synthesizing more complex organic molecules used in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized thiazole derivatives demonstrated that compounds similar to (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole exhibited varying degrees of antimicrobial activity against clinical strains of bacteria, highlighting its potential as a new class of antibiotics.

Case Study 2: Anticancer Research

Research published in pharmacological journals illustrated that thiazole derivatives could induce apoptosis in breast cancer cell lines by modulating mitochondrial pathways. This reinforces the compound's potential role in cancer therapy.

Mechanism of Action

The mechanism of action of (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and cyano (CN) substituents (e.g., 3h, 3a') increase polarity and solubility but may reduce membrane permeability .
  • Halogen Substituents : Chloro and bromo groups (e.g., 3b, 3c) enhance lipophilicity and antimicrobial potency .
  • Bulkier Moieties : Dicyclopropylmethylene or cyclohexylidene groups (e.g., 3h, 2l) improve thermal stability but may sterically hinder target binding .

Anticancer Activity

  • Target Compound : Exhibits selective cytotoxicity against HCT-116 (colorectal) and MCF-7 (breast) cancer cells, with GI₅₀ values comparable to cisplatin (1.0–1.7 µM) .
  • Analog 3b' (4-Cyanophenyl/3-bromothiophene): GI₅₀ = 1.6 µM against HCT-116; induces caspase-dependent apoptosis .
  • Analog 3f (4-Cyanophenyl/2-hydroxy-3-methylbenzylidene): GI₅₀ = 1.0 µM against MCF-7; superior selectivity over normal MRC-5 cells .
  • Cyclopropylmethylene Derivatives (3a–3d) : Moderate anticancer activity (GI₅₀ > 10 µM), likely due to reduced π-π stacking efficiency .

Antimicrobial Activity

  • Target Compound: Limited data, but structurally similar compounds (e.g., 2h, 2l) show MIC₉₀ = 1.95 µg/mL against Candida albicans, outperforming ketoconazole .
  • Dicyclopropylmethylene Derivatives (3a–3k) : Broad-spectrum antifungal activity (MIC = 2–8 µg/mL) with low cytotoxicity toward human cells .
  • Chlorophenyl Analogs (3b, 3c) : Enhanced antibacterial activity against Staphylococcus aureus (MIC = 4 µg/mL) due to halogen-mediated membrane disruption .

Biological Activity

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, drawing from diverse research findings.

Synthesis

The compound is synthesized through a condensation reaction involving 4-phenylthiazol-2-amine and 1-phenylethylidene hydrazine. The synthesis typically yields a high purity product, as confirmed by techniques such as NMR and mass spectrometry .

Biological Activity Overview

The thiazole moiety is known for its broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The specific activities of (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole have been investigated in various studies.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antibacterial activity. For instance, compounds similar to (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole have shown effective inhibition against Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against several bacterial strains, with some compounds showing enhanced activity due to the presence of electron-withdrawing groups .

CompoundBacterial StrainMIC (μg/mL)
(E)-4-phenyl...thiazoleStaphylococcus aureus150
(E)-4-bromo...thiazoleEscherichia coli200
(E)-4-nitro...thiazolePseudomonas aeruginosa300

Antifungal Activity

The antifungal properties of thiazole derivatives are also noteworthy. Compounds related to (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole have shown promising activity against fungi such as Candida albicans and Aspergillus niger. The MIC values for these compounds often fall within the range of 3.92–4.01 mM, indicating moderate antifungal efficacy compared to standard antifungal agents .

CompoundFungal StrainMIC (mM)
(E)-4-phenyl...thiazoleCandida albicans3.92
(E)-4-bromo...thiazoleAspergillus niger4.01

Case Studies

  • Antibacterial Screening : In a comprehensive study involving various thiazole derivatives, researchers synthesized multiple compounds and assessed their antibacterial properties against a panel of bacteria. The study highlighted that modifications on the thiazole ring could enhance antibacterial activity significantly .
  • Antifungal Evaluation : Another study focused on evaluating the antifungal activity of thiazole derivatives against Candida species. The results indicated that structural variations influenced the activity levels, with certain substitutions leading to improved efficacy against resistant strains .
  • Mechanistic Insights : A mechanistic study suggested that the antibacterial action might involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Q & A

Q. What are the standard synthetic routes for preparing (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole and its analogs?

The compound is typically synthesized via cyclocondensation of thiosemicarbazones with α-bromoacetophenone derivatives. For example, hydrazinecarbothioamides react with ω-bromoacetophenones in ethanol under reflux, catalyzed by glacial acetic acid, to form thiazole cores . Yields range from 53% to 79%, with purification via recrystallization or column chromatography . Key intermediates like thiosemicarbazones are prepared by condensing aldehydes/ketones with thiosemicarbazide .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization employs spectroscopic methods:

  • IR spectroscopy identifies functional groups (e.g., C=N at ~2218 cm⁻¹, thiazole ring vibrations at ~1504 cm⁻¹) .
  • NMR (¹H and ¹³C) confirms substituent positions and hydrazinyl-thiazole connectivity (e.g., δ 12.34 ppm for NH protons in DMSO-d₆) .
  • Mass spectrometry (ESI-HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 339.04) .

Q. What in vitro assays are used to evaluate its anticancer activity?

Standard protocols include:

  • Cell viability assays (e.g., MTT) to determine GI₅₀ values against cancer cell lines like HCT-116 and MCF-7 .
  • Clonogenic assays to assess long-term proliferation inhibition at 5–10 µM concentrations .
  • Selectivity testing using non-cancerous cells (e.g., MRC-5 fibroblasts) to confirm cancer-specific cytotoxicity .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Solvent selection : Ethanol or dioxane with catalytic TEA enhances cyclization efficiency .
  • Temperature control : Reflux at 70–80°C minimizes side reactions .
  • Purification : Silica gel chromatography (e.g., acetone/hexane gradients) resolves structurally similar analogs .
  • Catalyst screening : LiCl improves hydrazone formation in aminoguanidine condensations .

Q. What structural features drive its anticancer activity in structure-activity relationship (SAR) studies?

  • Electron-withdrawing groups (e.g., -CN, -CF₃) on the phenyl ring enhance potency (e.g., 3f: GI₅₀ = 1.0 µM vs. MCF-7) .
  • Halogen substituents (Br, Cl) increase lipophilicity and DNA intercalation, improving cytotoxicity (e.g., 3b': GI₅₀ = 1.6 µM vs. HCT-116) .
  • Hydrophobic moieties (e.g., pentafluorophenyl) promote caspase-dependent apoptosis via mitochondrial targeting .

Q. What experimental designs elucidate its apoptotic mechanism?

  • Cell cycle analysis : Flow cytometry identifies G1/S or G2/M arrest (e.g., 3f induces G2/M arrest in MCF-7) .
  • Caspase activation assays : Fluorogenic substrates (e.g., Ac-DEVD-AMC) quantify caspase-3/7 activity .
  • Western blotting : Detects apoptosis markers (e.g., PARP cleavage, Bax/Bcl-2 ratio modulation) .

Q. How can computational modeling complement experimental data for this compound?

  • Docking studies : Predict binding to targets like SARS-CoV-2 Mpro (e.g., compound 2h binds with ΔG = −7.8 kcal/mol) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate antioxidant activity with substituent effects .
  • MD simulations : Assess stability of DNA or protein complexes (e.g., albumin binding via hydrophobic/π-π interactions) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Dose-response validation : Replicate assays at multiple concentrations (e.g., 1–100 µM) to confirm GI₅₀ consistency .
  • Cell line specificity : Compare activity in related cancers (e.g., HCT-116 vs. HT-29 colorectal lines) .
  • Solubility controls : Use DMSO concentrations ≤0.1% to avoid solvent-mediated cytotoxicity artifacts .

Q. What methodologies characterize its interaction with biological macromolecules?

  • Fluorescence quenching : Monitor albumin binding (e.g., HSA) via Stern-Volmer plots to determine binding constants (Kₐ ~10⁴ M⁻¹) .
  • DNA footprinting : Identify intercalation sites using gel electrophoresis .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to targets like topoisomerase II .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use liposomal carriers to improve tumor targeting .
  • Co-crystallization : Modify crystal packing with coformers (e.g., succinic acid) to enhance dissolution rates .

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